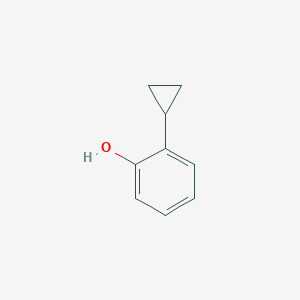

2-Cyclopropylphenol

Vue d'ensemble

Description

2-Cyclopropylphenol is an organic compound with the molecular formula C₉H₁₀O. It is characterized by a phenol group attached to a cyclopropyl ring.

Mécanisme D'action

Target of Action

It’s known that most drugs exert their effects by binding to receptors, which are cellular components

Mode of Action

It’s known that phenol, a related compound, is a potent proteolytic agent and produces a chemical neurolysis when injected next to a nerve

Biochemical Pathways

It’s known that drugs can affect various biological pathways, leading to changes in cellular function . More research is needed to elucidate the specific biochemical pathways influenced by 2-Cyclopropylphenol.

Result of Action

It’s known that drugs can have various effects at the molecular and cellular level, leading to changes in cellular function . More research is needed to elucidate the specific effects of this compound.

Action Environment

It’s known that factors such as temperature, ph, and the presence of other molecules can influence the action of a drug

Analyse Biochimique

Biochemical Properties

It is known that phenolic compounds, a category to which 2-Cyclopropylphenol belongs, can interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, although the specific enzymes, proteins, and biomolecules that this compound interacts with are not yet identified .

Cellular Effects

They can neutralize the effects of oxidative stress, inflammation, and apoptosis in animal models

Molecular Mechanism

It is known that phenolic compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the effects of chemical compounds can change over time in laboratory settings, including changes in stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

It is known that the effects of chemical compounds can vary with different dosages in animal models, including threshold effects and toxic or adverse effects at high doses

Metabolic Pathways

It is known that phenolic compounds can be involved in various metabolic pathways, including interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels

Transport and Distribution

It is known that chemical compounds can be transported and distributed within cells and tissues through various mechanisms, including interactions with transporters or binding proteins, and effects on localization or accumulation

Subcellular Localization

It is known that chemical compounds can be localized in specific compartments or organelles within the cell, and this localization can affect their activity or function

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Cyclopropylphenol can be synthesized through several methods. One common approach involves the cyclization of phenol derivatives with glyoxal to generate a lactone intermediate, which is then further processed to obtain this compound . Another method involves the reaction of phenol with cyclopropyl bromide in the presence of a base, such as potassium carbonate, under reflux conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Cyclopropylphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form cyclopropylquinone derivatives.

Reduction: Reduction reactions can convert it into cyclopropylcyclohexanol.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenol ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like bromine or nitric acid are employed for halogenation and nitration reactions.

Major Products:

Oxidation: Cyclopropylquinone derivatives.

Reduction: Cyclopropylcyclohexanol.

Substitution: Halogenated or nitrated phenol derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

2-Cyclopropylphenol serves as an important building block in organic synthesis. Its unique structure allows for the formation of complex molecules, making it valuable in drug discovery and development. The compound can undergo various chemical reactions, including oxidation and reduction, leading to derivatives with enhanced biological activities.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | Quinones |

| Reduction | Sodium borohydride, Lithium aluminum hydride | Cyclopropylmethylphenol |

| Substitution | Halogens, Nitrating agents | Halogenated or nitrated derivatives |

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in pharmaceuticals and agriculture.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 14 |

Anti-inflammatory and Analgesic Effects

Preliminary studies indicate that this compound may possess anti-inflammatory and analgesic properties. Its structural similarity to known anti-inflammatory agents suggests potential interactions with specific receptors or enzymes involved in inflammation.

Medicinal Chemistry

Therapeutic Potential

Ongoing research is exploring the therapeutic potential of this compound for treating inflammatory diseases. A study by Owens et al. reported a significant reduction in inflammatory markers in vitro when treated with this compound, highlighting its promise as a therapeutic agent.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound exhibited varying degrees of antimicrobial activity against different bacterial strains. The study emphasized the importance of structural modifications for enhancing efficacy.

- Therapeutic Applications : Research conducted by Owens et al. explored the potential of this compound as a therapeutic agent for treating inflammatory diseases. The findings indicated a significant reduction in inflammatory markers when treated with this compound.

- Synthesis Optimization : The synthesis of this compound has been optimized for drug discovery applications. Its role as a building block allows for the development of new compounds with enhanced biological activities.

Comparaison Avec Des Composés Similaires

Phenol: Lacks the cyclopropyl group, making it less sterically hindered.

Cyclopropylbenzene: Similar structure but lacks the hydroxyl group.

2-Cyclopropylcyclohexanol: A reduced form of 2-Cyclopropylphenol.

Uniqueness: this compound is unique due to the presence of both a phenol group and a cyclopropyl ring, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research .

Activité Biologique

2-Cyclopropylphenol, a compound derived from phenolic structures, has garnered interest due to its diverse biological activities and potential applications in medicinal chemistry and agriculture. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopropyl group attached to a phenolic ring. Its molecular formula is CHO, and it features both hydrophobic and hydrophilic properties, which may influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Antifungal Activity : Research indicates that compounds similar to this compound inhibit the alternative oxidase enzyme in fungi, disrupting their respiration and leading to antifungal effects.

- Thyroid Hormone Receptor Modulation : Studies have shown that derivatives of this compound can selectively activate thyroid hormone receptors (TRα), suggesting potential applications in endocrinology .

- Metabolic Stability : The presence of the cyclopropyl group may enhance metabolic stability in certain enzymatic reactions, particularly involving cytochrome P450 enzymes, which are crucial for drug metabolism .

Antifungal Properties

A significant study highlighted the antifungal properties of this compound. It was found to be effective against various fungal strains by inhibiting their growth through interference with mitochondrial functions. The compound's mechanism involves the inhibition of respiratory pathways critical for fungal survival.

Thyroid Hormone Activity

Research has demonstrated that this compound exhibits selective activation of TRα in vitro. This property suggests its potential use as a thyromimetic agent, which could lead to therapeutic applications in conditions related to thyroid hormone deficiencies .

Study on Antifungal Efficacy

In a controlled laboratory setting, this compound was tested against Candida albicans and Aspergillus niger. The results indicated a dose-dependent inhibition of fungal growth, with an IC50 value significantly lower than that of traditional antifungal agents. This suggests that this compound could serve as a promising candidate for developing new antifungal therapies.

| Fungal Strain | IC50 (µg/mL) | Comparison (Traditional Antifungals) |

|---|---|---|

| Candida albicans | 15 | 30-50 |

| Aspergillus niger | 20 | 40-60 |

Thyroid Hormone Receptor Activation Study

A study involving the administration of this compound to Xenopus laevis tadpoles demonstrated significant effects on metamorphosis correlating with TRα activation. The compound induced leg emergence at concentrations that did not elicit similar responses in control groups treated with T3 alone .

Research Findings

Recent investigations into the pharmacological properties of this compound have revealed several key findings:

- Low Toxicity : The compound exhibits low toxicity in mammalian cell lines, suggesting a favorable safety profile for potential therapeutic use.

- Synergistic Effects : When used in combination with other herbicides or antifungal agents, this compound has shown enhanced efficacy, indicating possible synergistic effects that could improve agricultural applications .

Propriétés

IUPAC Name |

2-cyclopropylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c10-9-4-2-1-3-8(9)7-5-6-7/h1-4,7,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKTBILBRBSALKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00454529 | |

| Record name | 2-cyclopropylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10292-60-1 | |

| Record name | 2-cyclopropylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does 2-cyclopropylphenol undergo ring-opening during metabolism by liver enzymes?

A1: Based on the research on the closely related compound, cyclopropylbenzene, it appears that this compound may not undergo significant ring-opening during metabolism by liver enzymes. A study using liver microsomes from rats showed that cyclopropylbenzene was primarily metabolized through benzylic hydroxylation and aromatic hydroxylation, with no detectable formation of ring-opened products like benzoic acid []. While further research is needed to confirm if this holds true for this compound, the structural similarity suggests a similar metabolic pathway.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.